molecular formula C9H12N2O2S B2885942 1-(Thiazol-2-yl)piperidine-4-carboxylic acid CAS No. 874623-60-6

1-(Thiazol-2-yl)piperidine-4-carboxylic acid

Cat. No. B2885942
CAS RN: 874623-60-6
M. Wt: 212.27
InChI Key: RBLAPOMCQIFXCT-UHFFFAOYSA-N
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Description

“1-(Thiazol-2-yl)piperidine-4-carboxylic acid” is a compound with the CAS Number: 874623-60-6 . It has a molecular weight of 212.27 . The compound is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2S/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9/h3,6-7H,1-2,4-5H2,(H,12,13) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its InChI code is 1S/C9H12N2O2S/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9/h3,6-7H,1-2,4-5H2,(H,12,13) , indicating its molecular structure.

Scientific Research Applications

Synthesis and Biological Properties

Research has led to the development of new piperidine substituted benzothiazole derivatives, demonstrating that these compounds possess significant antibacterial and antifungal activities. The synthesis involves reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, leading to compounds that exhibit good biological activity, highlighting their potential in developing antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Antimicrobial Activity of Pyridine Derivatives

Another study focused on the synthesis of new pyridine derivatives, starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These derivatives showed variable and modest antimicrobial activity against different strains of bacteria and fungi. This research contributes to the ongoing search for new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Docking and Anticancer Potential

The synthesis and molecular docking studies on benzothiazolopyridine compounds have revealed their potential interactions with breast cancer targets, such as estrogen and progesterone receptors. The use of ultrasonic irradiation in synthesis has shown advantages over conventional methods, including shorter reaction times and higher yields. This research opens new avenues for the development of cancer therapies (Shirani, Maleki, Asadi, & Dinari, 2021).

Antimicrobial and Anti-arrhythmic Activities

Research into thiazolo[3, 2]pyridines containing the pyrazolyl moiety and their antimicrobial activities has expanded the library of compounds with potential therapeutic applications. Some synthesized compounds have demonstrated significant anti-arrhythmic activity, adding to the medicinal chemistry knowledge base (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiazole derivatives, such as “1-(Thiazol-2-yl)piperidine-4-carboxylic acid”, have been the focus of research due to their wide range of biological activities . Future research may focus on synthesizing compounds with the thiazole ring and variable substituents, and evaluating their biological activities .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9/h3,6-7H,1-2,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLAPOMCQIFXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-thiazol-2-yl)piperidine-4-carboxylic Acid

CAS RN

874623-60-6
Record name 1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid
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